molecular formula C22H19N5O2 B2399708 8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 31488-21-8

8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2399708
CAS No.: 31488-21-8
M. Wt: 385.427
InChI Key: XPRZXDNYXRBIQC-UHFFFAOYSA-N
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Description

8-Benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound with the CAS Registry Number 31488-21-8 . It has a molecular formula of C 22 H 19 N 5 O 2 and a molecular weight of 385.42 g/mol . The compound is a member of the imidazo[2,1-f]purine family, a class of molecules that are of significant interest in medicinal and organic chemistry research for their potential as molecular scaffolds. This specific benzyl- and phenyl-substituted derivative is typically utilized as a key intermediate or building block in synthetic chemistry projects. Researchers employ it in the exploration and development of novel compounds with potential biological activity. It may also serve as a valuable reference standard in analytical studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-benzyl-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-24-19-18(20(28)25(2)22(24)29)27-14-17(16-11-7-4-8-12-16)26(21(27)23-19)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRZXDNYXRBIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between benzylamine and dimethylformamide dimethyl acetal can lead to the formation of the imidazole ring, followed by further functionalization to introduce the benzyl and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as continuous flow reactors, which allow for precise control over reaction conditions and scalability. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, thereby modulating their activity. Studies have shown promising results in inhibiting enzymes associated with cancer progression and inflammation.
  • Anticancer Activity : Research indicates that 8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits anticancer properties by inducing apoptosis in cancer cells. Mechanistic studies suggest that it may interfere with DNA replication and repair processes.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary data suggest effectiveness comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent.

Biological Research

  • Signal Transduction Modulation : The compound's ability to modulate signal transduction pathways is of particular interest. It may act on receptors involved in neurotransmission and inflammation, offering insights into its therapeutic potential for neurological disorders.
  • Pharmacological Studies : Ongoing pharmacological studies are exploring the compound's interactions with adenosine and serotonin receptors. These studies utilize computational modeling and molecular docking techniques to predict binding affinities and optimize pharmacological properties.

Case Study 1: Enzyme Inhibition

A study conducted on the inhibitory effects of this compound on specific metabolic enzymes revealed significant inhibition rates. The study utilized various concentrations of the compound to assess its efficacy against enzymes linked to cancer metabolism.

Case Study 2: Anticancer Evaluation

In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability among several cancer cell lines. Mechanistic investigations indicated that the compound triggered apoptosis through caspase activation pathways.

Case Study 3: Antimicrobial Activity

A series of experiments tested the compound against Gram-positive and Gram-negative bacteria. Results showed that it exhibited substantial antibacterial activity, particularly against resistant strains of Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of imidazo-purine derivatives are highly dependent on substituent variations. Below is a detailed comparison with key analogs:

Table 1: Structural and Pharmacological Comparison of Selected Imidazo-Purine Derivatives

Compound Name & Structure Key Substituents Biological Targets/Activities Key Findings References
8-Benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 8-benzyl, 1,3-dimethyl, 7-phenyl Not directly reported; likely targets serotonin receptors (structural analogy) Limited direct data; structural similarity suggests potential 5-HT1A/5-HT7 receptor affinity.
3i (Zagórska et al.) : 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl Fluorophenylpiperazinylalkyl chain 5-HT1A/5-HT7 receptors, PDE4B/PDE10A High 5-HT1A affinity (Ki = 2.3 nM); moderate PDE4B inhibition (IC50 = 420 nM). Antidepressant activity at 2.5 mg/kg in FST.
AZ-853 : 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl Fluorophenylpiperazinylbutyl chain 5-HT1A partial agonist Potent antidepressant-like activity in mice; better brain penetration than AZ-861. Induced weight gain and hypotension.
AZ-861 : 8-(4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl)-1,3-dimethyl Trifluoromethylphenylpiperazinyl 5-HT1A full agonist Stronger 5-HT1A agonism but weaker antidepressant effect than AZ-853; caused lipid metabolism disturbances without weight gain.
Compound 5 (Zagórska et al.) : 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl) Dihydroisoquinolinylalkyl chain 5-HT1A, 5-HT7, D2 receptors; PDE4B/PDE10A Dual 5-HT1A (Ki = 15 nM) and PDE4B (IC50 = 210 nM) inhibition; promising hybrid ligand for depression and cognitive disorders.
CB11 : 8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl Aminophenyl, butyl, trimethyl PPARγ agonist Induced apoptosis in NSCLC cells via ROS production and caspase-3 activation. Demonstrated radio-sensitizing effects.

Key Research Findings and Mechanistic Insights

Receptor Selectivity :

  • Fluorophenylpiperazinylalkyl derivatives (e.g., 3i, AZ-853, AZ-861) exhibit strong 5-HT1A receptor affinity due to the arylpiperazine moiety, which enhances interactions with receptor subpockets .
  • The benzyl group in the target compound may reduce PDE4B/PDE10A inhibition compared to piperazine-containing analogs, as seen in compound 3i .

Pharmacokinetic Properties :

  • Lipophilicity (logP) and metabolic stability are influenced by substituents. For example, AZ-861’s trifluoromethyl group increases metabolic resistance compared to AZ-853’s fluorine .
  • The benzyl group in the target compound may improve metabolic stability over alkyl chains but reduce solubility .

Safety Profiles: Piperazinyl derivatives (e.g., AZ-853) show dose-dependent side effects, including sedation and hypotension, whereas non-piperazine analogs (e.g., CB11) are better tolerated .

Biological Activity

8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C20H17N5O2
  • Molar Mass : 391.45 g/mol
  • Density : 1.46 g/cm³ (predicted)
  • pKa : 6.75 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor, particularly affecting pathways involved in cell proliferation and angiogenesis. Some studies suggest that it inhibits thymidine phosphorylase, a key enzyme in angiogenesis, thereby potentially limiting tumor growth .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

  • In vitro studies demonstrated significant antiproliferative effects against human cancer cell lines such as SW480 (colon cancer) and PC3 (prostate cancer) at concentrations as low as 10 µM .

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been evaluated against several bacterial strains, showing moderate activity that warrants further investigation .

Anti-inflammatory Effects

Research has indicated that the compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
In vitro Antiproliferative Activity The compound exhibited IC50 values indicating effective growth inhibition in multiple cancer cell lines .
Enzyme Inhibition Demonstrated inhibition of thymidine phosphorylase, suggesting a mechanism for anti-angiogenic activity .
Antimicrobial Testing Showed moderate antibacterial activity against selected strains; however, further studies are needed to establish efficacy .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Temperature Control : Maintaining 60–80°C prevents side reactions while ensuring complete cyclization .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or mild bases (e.g., K₂CO₃) improve regioselectivity .
  • Purification : Use HPLC with a C18 column and acetonitrile/water gradients to isolate the compound (>95% purity) .

How do structural modifications at the benzyl or phenyl substituents influence biological activity, based on comparative studies with analogs?

Advanced Research Focus
Comparative studies of imidazopurine analogs reveal that substituent variations significantly impact bioactivity:

Analog Substituents Key Effects Source
3-Hydroxypropyl (vs. methyl)Increased solubility and altered pharmacokinetics due to polar groups
Acetylphenyl (vs. benzyl)Enhanced enzyme inhibition via stronger H-bonding with active sites
2-Methoxyphenyl (vs. phenyl)Improved lipophilicity, leading to higher cell membrane permeability

Q. Methodological Insight :

  • SAR Analysis : Use in vitro enzyme assays (e.g., kinase inhibition) paired with molecular docking to correlate substituent effects with binding affinity .
  • Contradiction Resolution : Conflicting bioactivity data (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., ATP concentration in kinase assays) .

What advanced analytical techniques are recommended for characterizing the purity and structure of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., benzyl vs. phenyl placement) . Key shifts:
    • Purine C8 proton: δ 8.2–8.5 ppm (d, J = 7 Hz).
    • Imidazole methyl groups: δ 2.9–3.1 ppm (s) .
  • HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) ensures >98% purity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 427.461 for C₂₃H₂₀N₅O₃) .

Q. Advanced Applications :

  • X-ray Crystallography : Resolves ambiguities in stereochemistry for co-crystal structures with target proteins .

How can researchers resolve contradictions in reported bioactivity data across experimental models?

Advanced Research Focus
Discrepancies in bioactivity (e.g., anticancer activity in cell lines vs. in vivo models) may stem from:

  • Experimental Variables :
    • Cell line specificity (e.g., HeLa vs. MCF-7 proliferation assays) .
    • Metabolic stability: Hepatic microsome assays predict in vivo clearance rates .
  • Structural Analog Interference : Impurities in analogs (e.g., acetylphenyl vs. hydroxypropyl derivatives) can skew results .

Q. Methodological Solutions :

  • Dose-Response Curves : Use 8–10 concentration points to calculate accurate IC₅₀ values .
  • Orthogonal Assays : Validate kinase inhibition via both radiometric and fluorescence-based assays .

What computational strategies predict the binding affinity and interaction mechanisms of this compound with target enzymes?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., CDK2 kinase). Key residues: Lys33, Glu81 .
  • MD Simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories, highlighting critical hydrogen bonds (e.g., with purine N7) .
  • QSAR Models : Train models using IC₅₀ data from analogs to predict bioactivity of novel derivatives .

Case Study : Docking studies of 8-(4-fluorophenyl) analogs revealed a 30% higher binding affinity to EGFR kinase compared to phenyl derivatives, attributed to fluorine’s electronegativity .

How can researchers design experiments to elucidate the metabolic stability and toxicity profile of this compound?

Q. Advanced Research Focus

  • Metabolic Stability :
    • In Vitro : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Toxicity Profiling :
    • Ames Test : Evaluate mutagenicity using TA98 and TA100 strains .
    • hERG Assay : Patch-clamp electrophysiology measures cardiac liability (IC₅₀ for hERG channel inhibition) .

What strategies are recommended for scaling up synthesis while maintaining yield and purity?

Q. Industrial-Academic Collaboration Focus

  • Continuous Flow Chemistry : Reduces reaction time and improves consistency (e.g., 80% yield at 100 g scale) .
  • Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor cyclization .

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